2-METHYL-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE
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Overview
Description
2-METHYL-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a trifluoromethyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the aromatic ring, which is then followed by the incorporation of the amino and carboxylic acid groups through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.
Scientific Research Applications
2-METHYL-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-METHYL-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with trifluoromethyl-substituted aromatic rings, such as:
Uniqueness
What sets 2-METHYL-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE apart is its specific substitution pattern and stereochemistry, which can result in unique chemical and biological properties. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIIXNIENIPXSV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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